
(2-Norbornyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Norbornyl)benzene is an organic compound that features a norbornyl group attached to a benzene ring The norbornyl group is a bicyclic structure derived from norbornane, which is known for its unique stability and reactivity due to its strained ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Norbornyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 2-norbornyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Norbornyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, such as nitration, sulfonation, and halogenation, where electrophiles replace a hydrogen atom on the aromatic ring.
Oxidation: The compound can be oxidized under strong conditions, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the norbornyl group, potentially opening the bicyclic ring structure.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups onto the benzene ring.
Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst can be used for halogenation.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Nitration: Nitro-(2-Norbornyl)benzene
Halogenation: Halogenated this compound derivatives
Oxidation: Benzoic acid derivatives
Wissenschaftliche Forschungsanwendungen
(2-Norbornyl)benzene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of norbornyl derivatives and their interactions with aromatic systems.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: The compound’s unique structure may inspire the design of new pharmaceuticals with improved efficacy and stability.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of (2-Norbornyl)benzene involves its interaction with various molecular targets and pathways. The norbornyl group can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions. The strained ring system of the norbornyl group can also undergo ring-opening reactions under certain conditions, leading to the formation of new products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane: The parent compound of the norbornyl group, known for its stability and unique reactivity.
Norbornene: A related bicyclic compound with a double bond, used in polymer chemistry and as a scaffold in medicinal chemistry.
Benzene Derivatives: Compounds like toluene, xylene, and styrene, which have different substituents on the benzene ring.
Uniqueness
(2-Norbornyl)benzene is unique due to the presence of the norbornyl group, which imparts distinct electronic and steric properties to the molecule. This makes it a valuable compound for studying the effects of strained ring systems on aromatic reactivity and for exploring new synthetic pathways and applications.
Eigenschaften
CAS-Nummer |
17989-95-6 |
|---|---|
Molekularformel |
C13H16 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
2-phenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-5,10,12-13H,6-9H2 |
InChI-Schlüssel |
FPSNRVOJKUSUFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


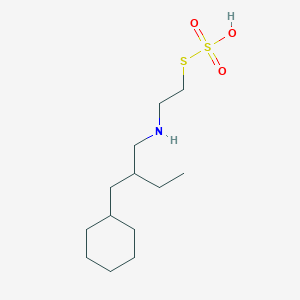
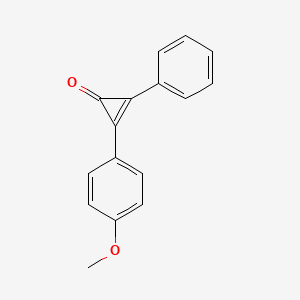
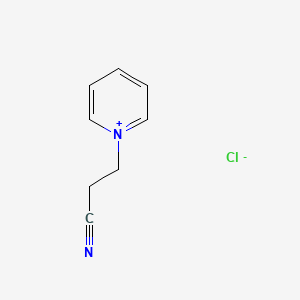
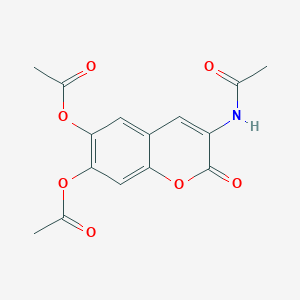
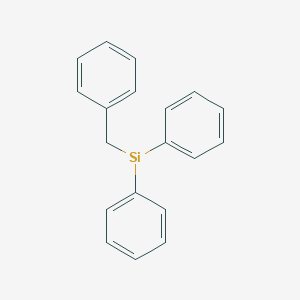
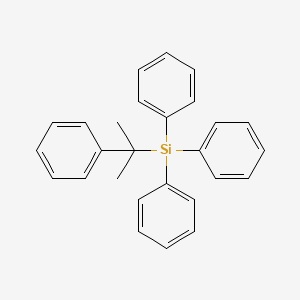
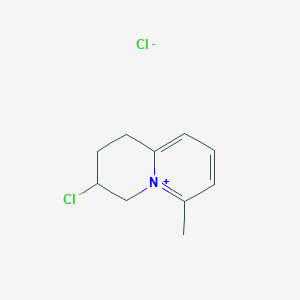
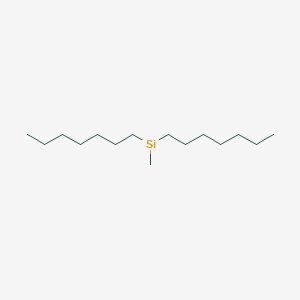
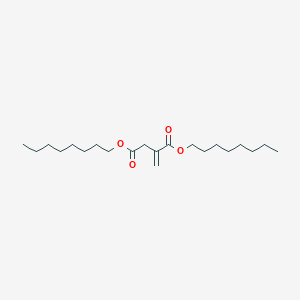
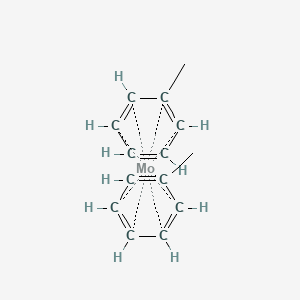
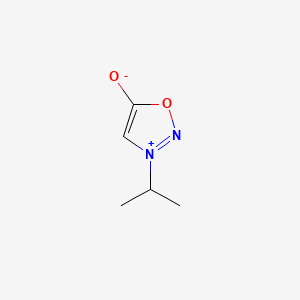
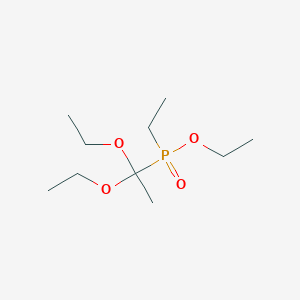
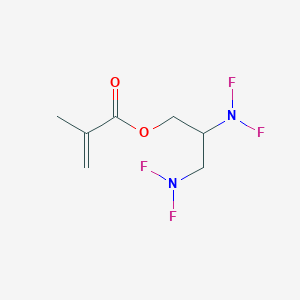
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)
